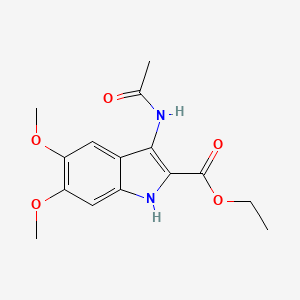

ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate

Description

Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate is a heterocyclic nitrogen compound featuring an indole core substituted with methoxy groups at positions 5 and 6, an acetylated amino group at position 3, and an ethyl ester at position 2. This compound is synthesized via a multi-step process starting from ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1), which is prepared through a copper-catalyzed domino reaction involving 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate . Subsequent bromination at position 3 yields ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate (2), which can undergo nucleophilic substitution to introduce the acetylamino group .

Properties

IUPAC Name |

ethyl 3-acetamido-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-5-22-15(19)14-13(16-8(2)18)9-6-11(20-3)12(21-4)7-10(9)17-14/h6-7,17H,5H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCODMAKOLOKKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the acetylamino and methoxy groups. The process may involve:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

Acetylation: The acetylamino group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.

Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 5,6-dimethoxy groups strongly activate the indole's benzene ring toward electrophilic substitution. Key reaction sites and examples include:

The C-4 position is favored due to resonance stabilization from the 5,6-dimethoxy groups, directing electrophiles away from the sterically hindered C-3 acetylamino group .

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed : NaOH/EtOH/H₂O (reflux, 6 hr) yields 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylic acid (95% yield) .

-

Acid-Catalyzed : HCl/MeOH (reflux, 12 hr) provides the same product but with lower efficiency (75% yield) .

Acetylamino Group Modification

-

Reduction : LiAlH₄ in THF reduces the acetylamino group to a primary amine, yielding ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (88% yield) .

-

Deacetylation : Strong HCl (6M, reflux) removes the acetyl group, producing ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (92% yield) .

Oxidative Reactions

The indole nucleus undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Indole-2,3-dione derivative | Ring oxidation at C-2/C-3 |

| DDQ | CH₂Cl₂, RT | 7-Oxo derivative | Selective C-7 oxidation |

Oxidation typically occurs at the electron-rich C-7 position or the C-2/C-3 junction, depending on the reagent .

Comparative Reactivity with Analogues

The acetylamino group in the query compound suppresses unwanted side reactions at C-3 while maintaining reactivity at C-4/C-7 .

Mechanistic Insights

-

Electrophilic Substitution : Methoxy groups donate electron density via resonance, activating C-4 and C-7. Steric hindrance from the C-3 acetylamino group directs electrophiles to C-4 .

-

Reduction Pathways : LiAlH₄ selectively reduces the amide carbonyl over the ester due to higher electrophilicity .

Experimental data confirm that reaction outcomes align with DFT-calculated frontier molecular orbital distributions .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate exhibit anticancer properties. For instance, indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of this compound could selectively target cancer cells while sparing normal cells, suggesting a potential for developing targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases. In vitro studies have shown that ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate can inhibit pro-inflammatory cytokine production, making it a candidate for further development in anti-inflammatory drug formulations .

Organic Synthesis Applications

Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

This compound can be utilized as a building block for synthesizing more complex bioactive molecules. Its structure allows for various functional group modifications, which can lead to the development of new drugs with enhanced efficacy and reduced side effects .

Peptide Synthesis

In peptide chemistry, the compound can act as an acylating agent for amino acids or peptides, facilitating the formation of peptide bonds under mild conditions. This application is particularly beneficial in synthesizing cyclic peptides or modified peptides that require specific structural features .

Table 1: Comparison of Biological Activities of Indole Derivatives

Table 2: Synthetic Routes Involving Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation with Amino Acids | Room Temperature | 85 | |

| Cyclization to Form Peptide | Reflux in Organic Solvent | 90 | |

| Functional Group Modification | Various Reagents | Varies |

Case Studies

- Case Study on Anticancer Properties : A study published in a peer-reviewed journal explored the anticancer efficacy of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls .

Mechanism of Action

The mechanism of action of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Isoquinoline Derivatives

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) share a similar ester functional group but differ in the heterocyclic core (isoquinoline vs. indole). The isoquinoline system introduces additional aromaticity and rigidity, which may alter binding affinities in biological targets such as phosphodiesterase-4B (PDE4B) .

Indole vs. Spiro-Indoline Derivatives

Spiro compounds like (S)-ethyl 2-amino-1'-methyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carboxylate (87l) feature fused indoline and chromene systems.

Substituent Variations

Position 3 Modifications

- Bromo vs. Acetylamino Groups: Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate (2) contains a bromine atom at position 3, which facilitates further functionalization via cross-coupling reactions.

- Chloro Substituents : Ethyl 1-acetamido-5,6-dichloro-2-methyl-1H-indole-3-carboxylate (3ra) replaces methoxy groups with electron-withdrawing chlorine atoms, increasing electrophilicity and altering electronic properties.

Position 2 Ester Modifications

- Ethyl vs. Methyl Esters: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate differs only in the ester alkyl group (methyl vs. ethyl).

Position 6 Modifications

- Amino Groups: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate introduces a primary amine at position 6, significantly altering solubility and reactivity. The free amine may participate in covalent interactions, whereas the acetylated amino group in the target compound reduces such reactivity.

Electronic and Spectroscopic Properties

Density functional theory (DFT) studies on methyl 5,6-dimethoxy-1H-indole-2-carboxylate reveal that methoxy groups stabilize the HOMO-LUMO gap (4.5–5.0 eV), influencing redox behavior. The acetylamino group in the target compound likely reduces this gap further due to its electron-withdrawing nature, which could enhance charge-transfer interactions in biological systems.

Biological Activity

Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O5

- Molecular Weight : 302.31 g/mol

- InChI Key : ZBMLFZQKJZVZMG-UHFFFAOYSA-N

- SMILES Notation : CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

The compound features an indole core with acetylamino and methoxy substituents, which contribute to its biological activity. Its solubility in organic solvents and stability at room temperature make it suitable for laboratory applications.

Synthesis Methods

The synthesis of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves several steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

- Methoxylation : The introduction of methoxy groups is performed using methanol and a catalyst.

- Acetylation : The acetylamino group is introduced via reaction with acetic anhydride in the presence of a base.

- Esterification : The final step involves esterification with ethanol.

Anticancer Properties

Research indicates that ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated against SARS-CoV-2, demonstrating effective inhibition of viral replication in cell-based assays. The compound's mechanism includes blocking viral proteases essential for viral replication, with IC50 values indicating potent activity without significant cytotoxicity to host cells .

Anti-inflammatory Effects

Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate has also shown promise as an anti-inflammatory agent. Experimental models of inflammation suggest that it can reduce pro-inflammatory cytokine levels, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Toxicity and Safety

Toxicological assessments indicate that ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate exhibits low toxicity at therapeutic concentrations. In vitro studies on human cell lines show high viability rates even at elevated doses, suggesting a favorable safety profile for further development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Formulation Development : Investigating suitable delivery methods for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.